Isoproterenol
Overview
Description
Isoproterenol, also known as isoprenaline, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. It is primarily used in the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma. This compound works by stimulating beta-1 and beta-2 adrenergic receptors, leading to increased heart rate and cardiac output, as well as bronchodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoproterenol can be synthesized through the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and provides this compound hydrochloride in good yield with the desired purity . The reaction conditions typically involve the use of a hydrogenation catalyst and an ion exchange resin to facilitate the reduction process.
Industrial Production Methods
In industrial settings, this compound hydrochloride is produced by dissolving the compound in water, followed by the addition of glacial acetic acid and methanol. The solution is then titrated with silver nitrate to determine the chloride content, ensuring the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Isoproterenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form isoproterenone, a process that involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The reduction of this compound typically involves catalytic hydrogenation, as mentioned in the preparation methods.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Isoproterenone.
Reduction: this compound hydrochloride.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Isoproterenol has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of beta-adrenergic agonists and their interactions with receptors.
Biology: Employed in research on cardiac function and the effects of beta-adrenergic stimulation on heart tissue.
Medicine: Used in the development of treatments for bradycardia, heart block, and asthma.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Isoproterenol exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. This leads to the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP) within cells. The elevated cAMP levels result in the relaxation of bronchial, gastrointestinal, and uterine smooth muscle, increased heart rate and contractility, and vasodilation of peripheral vasculature .
Comparison with Similar Compounds
Isoproterenol is often compared with other beta-adrenergic agonists such as:
Epinephrine: Both compounds stimulate beta-adrenergic receptors, but epinephrine also has significant alpha-adrenergic activity, leading to vasoconstriction.
Norepinephrine: Primarily acts on alpha-adrenergic receptors with some beta-adrenergic activity, leading to increased blood pressure and heart rate.
Dobutamine: A selective beta-1 adrenergic agonist used primarily in the treatment of heart failure and cardiogenic shock.
Uniqueness
This compound’s non-selective beta-adrenergic agonist activity makes it unique among these compounds, as it can simultaneously increase heart rate and cause bronchodilation without significant vasoconstriction .
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZZKOKVBUJMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023175 | |
Record name | Isoproterenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoproterenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
5.86e+00 g/L | |
Record name | Isoproterenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Isoprenaline is a non-selective beta adrenergic receptor agonist. Agonism of beta-1 and beta-2 adrenergic receptors causes the alpha subunit of G-protein coupled receptors to exchange GMP for GTP, activating them, and allowing the alpha subunit to dissociate from the beta and gamma subunits. Dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP. Cyclic AMP activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Cav1.2. These channels depolarize cells by inward active transport of calcium ions. Agonism of beta-1 adrenergic receptors lead to increased strength of contractility, conduction of nerve impulses, speed of relaxation, and rate in the heart. Agonism of beta-2 adrenergic receptors leads to glycogenolysis in the liver, glucagon release from the pancreas, and activation of the renin-angiotensin-aldosterone system. In the alveoli, agonism of beta-2 adrenergic receptors, activates similar pathways to the heart, however the end result is regulation of sodium channels, the cystic fibrosis transmembrane conductance regulator (CFTR), and sodium potassium ATPase. PKA phosphorylates scaffolding proteins and sodium channels, increasing the number of sodium channels on the apical side of alveolar cells and increasing active transport of sodium ions into cells. Agonism of beta-2 adrenergic receptors can also increase chloride ion transport across CFTR. Together, these actions lead to passive transport of water out of the alveoli, and the clearance of alveolar fluid. | |
Record name | Isoprenaline | |
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URL | https://www.drugbank.ca/drugs/DB01064 | |
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CAS No. |
7683-59-2 | |
Record name | Isoproterenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isoproterenol [JAN] | |
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Record name | Isoprenaline | |
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URL | https://www.drugbank.ca/drugs/DB01064 | |
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Record name | isoproterenol | |
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Record name | isoproterenol | |
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Record name | Isoproterenol | |
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Record name | Isoprenaline | |
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Record name | ISOPROTERENOL | |
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Record name | Isoproterenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 °C | |
Record name | Isoprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01064 | |
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Record name | Isoproterenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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